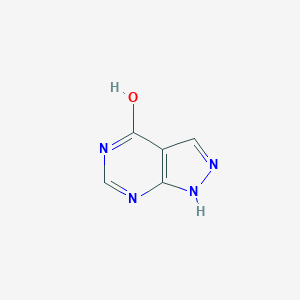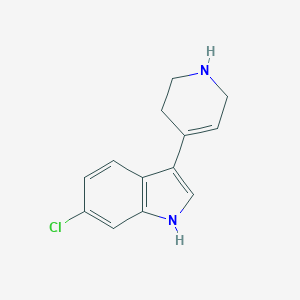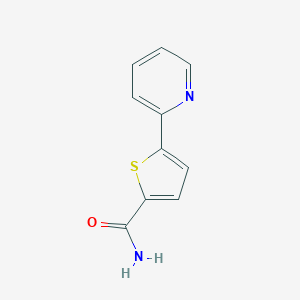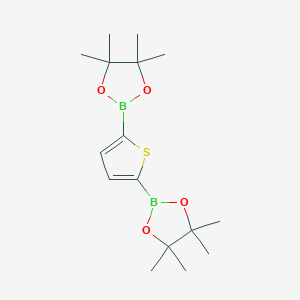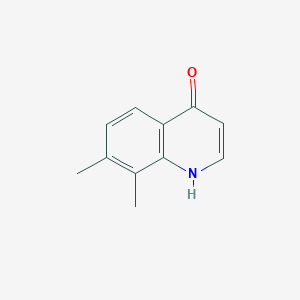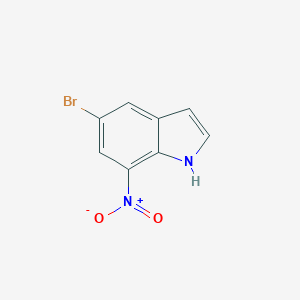![molecular formula C19H13Cl2N7O4 B061773 [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene CAS No. 172701-69-8](/img/structure/B61773.png)
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene involves the formation of a stable complex with nitric oxide. This complex formation results in a change in the fluorescence properties of the compound, which can be used for the detection of nitric oxide in biological systems. In photodynamic therapy, this compound is activated by light, which results in the production of reactive oxygen species that can induce cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene are dependent on its application. In the case of its use as a fluorescent probe for the detection of nitric oxide, this compound has been shown to have high selectivity and sensitivity for nitric oxide detection. In photodynamic therapy, this compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene for lab experiments include its high selectivity and sensitivity for nitric oxide detection, its potential use as a photosensitizer for photodynamic therapy in cancer treatment, and its potential use as a material for organic electronics. However, the limitations of this compound include its complex synthesis method and the potential for toxicity in biological systems.
Direcciones Futuras
There are several future directions for the study of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene. These include the development of new synthesis methods that are more efficient and less toxic, the optimization of its use as a fluorescent probe for the detection of nitric oxide in biological systems, and the investigation of its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to determine the potential applications of this compound as a material for organic electronics and to investigate its potential toxicity in biological systems.
Métodos De Síntesis
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-chlorobenzylamine and 4-methoxyphenyl hydrazine to form 2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. This intermediate compound is then reacted with chloromethyl methyl ether and sodium hydroxide to form 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. The final step involves the reaction of 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine with 4-nitrophenylhydrazine and sodium azide to form the final product [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene.
Aplicaciones Científicas De Investigación
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene has potential applications in various fields of scientific research. This compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been studied for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use as a material for organic electronics.
Propiedades
Número CAS |
172701-69-8 |
|---|---|
Nombre del producto |
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
Fórmula molecular |
C19H13Cl2N7O4 |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C19H13Cl2N7O4/c1-31-17-16(19-25-23-15(10-20)32-19)26-27(14-4-2-3-11(21)9-14)18(17)24-22-12-5-7-13(8-6-12)28(29)30/h2-9H,10H2,1H3 |
Clave InChI |
GFNIMJBHZLTNCT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Sinónimos |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methox y-pyrazol-3-yl]-(4-nitrophenyl)diazene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



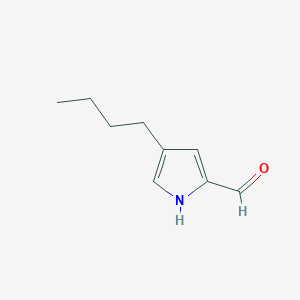
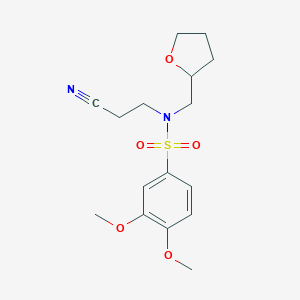
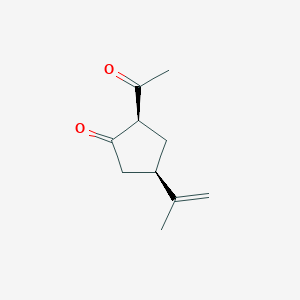
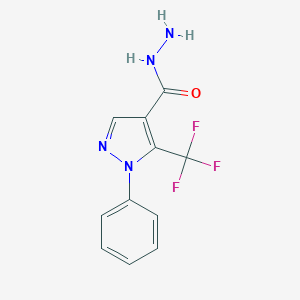
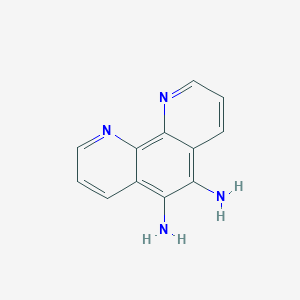
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
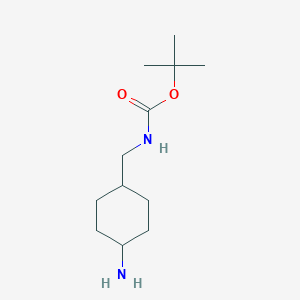
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
